molecular formula C6H11BrN2O B2712344 3-(Isoxazol-4-yl)propan-1-amine hydrobromide CAS No. 2155855-50-6

3-(Isoxazol-4-yl)propan-1-amine hydrobromide

Cat. No. B2712344
CAS RN: 2155855-50-6
M. Wt: 207.071
InChI Key: CTVUMAOBWDLSRK-UHFFFAOYSA-N
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Description

“3-(Isoxazol-4-yl)propan-1-amine hydrobromide” is a chemical compound with the CAS Number: 2155855-50-6 . It has a molecular weight of 207.07 . The IUPAC name for this compound is 3-(isoxazol-4-yl)propan-1-amine hydrobromide . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of isoxazoles, the class of compounds to which our compound belongs, has been a subject of extensive research . Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .


Molecular Structure Analysis

The molecular structure of “3-(Isoxazol-4-yl)propan-1-amine hydrobromide” can be represented by the InChI Code: 1S/C6H10N2O.BrH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2;1H .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles have been a subject of extensive research . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 207.07 .

Scientific Research Applications

Biological Activity

Isoxazoles, including “3-(Isoxazol-4-yl)propan-1-amine hydrobromide”, form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Medicinal Chemistry

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place .

Synthetic Utility

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles, including “3-(Isoxazol-4-yl)propan-1-amine hydrobromide”, especially synthetically useful .

Antimicrobial and Antifungal Activities

Some synthesized isoxazole derivatives have shown antimicrobial and antifungal activities against selected microbes like C. albicans, A. niger, S. Typhi, E. coli, S. dysenteriae, K. pneumoniae, S. aureus .

Analgesic and Anti-inflammatory Activities

Isoxazole derivatives have shown prominent potential as analgesic and anti-inflammatory agents .

Anticancer Activity

Isoxazole derivatives have shown anticancer activity .

Antidepressant Activity

Isoxazole derivatives have shown antidepressant activity .

Immunosuppressant Activity

Isoxazole derivatives have shown immunosuppressant activity .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions of research on isoxazoles, including “3-(Isoxazol-4-yl)propan-1-amine hydrobromide”, involve the development of new eco-friendly synthetic strategies . Given the wide range of biological activities exhibited by isoxazoles, they continue to be a subject of research in medicinal chemistry .

properties

IUPAC Name

3-(1,2-oxazol-4-yl)propan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.BrH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVUMAOBWDLSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCCN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isoxazol-4-yl)propan-1-amine hydrobromide

CAS RN

2155855-50-6
Record name 3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide
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